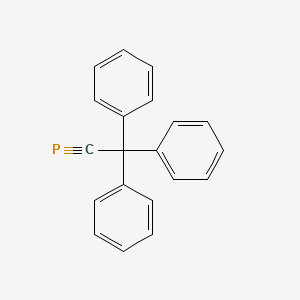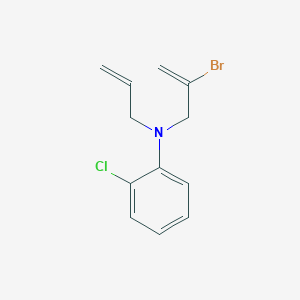![molecular formula C21H22N2O2 B12636937 4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline CAS No. 918942-42-4](/img/structure/B12636937.png)
4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is an organic compound with the molecular formula C18H20N2O2. It is known for its unique structure, which includes two aniline groups connected by a 2-methyl-1,3-phenylene bridge through oxymethylene linkages. This compound is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline typically involves the reaction of 2-methyl-1,3-phenylenedimethanol with aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Methyl-1,3-phenylenedimethanol} + \text{Aniline} \rightarrow \text{4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 1,3-Bis(p-aminophenoxy)benzene
- 1,3-Phenylene bis(p-aminophenyl) ether
- 4,4’-(m-Phenylenedioxy)dianiline
- m-Bis(p-aminophenoxy)benzene
Uniqueness
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is unique due to its specific structure, which imparts distinct chemical and physical properties. Its oxymethylene linkages and 2-methyl-1,3-phenylene bridge differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
918942-42-4 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
4-[[3-[(4-aminophenyl)methoxy]-2-methylphenoxy]methyl]aniline |
InChI |
InChI=1S/C21H22N2O2/c1-15-20(24-13-16-5-9-18(22)10-6-16)3-2-4-21(15)25-14-17-7-11-19(23)12-8-17/h2-12H,13-14,22-23H2,1H3 |
InChIキー |
YOBHEPQWTYIABF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OCC2=CC=C(C=C2)N)OCC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)

![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)



![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)


